N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-furylmethyl)-N~2~-(3-methylbenzyl)glycinamide -

N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-furylmethyl)-N~2~-(3-methylbenzyl)glycinamide

Catalog Number: EVT-3697429
CAS Number:
Molecular Formula: C21H21ClN2O4S
Molecular Weight: 432.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-[amino]-N-(3,5-dimethylphenyl)acetamide

Compound Description: This compound, denoted as 7l in the study, exhibits promising antibacterial potential while maintaining low hemolytic activity []. This suggests its potential suitability for antibacterial applications with reduced side effects.

Relevance: This compound shares the core structure of a (4-chlorophenyl)sulfonyl)amino]acetamide moiety with the target compound, N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-furylmethyl)-N~2~-(3-methylbenzyl)glycinamide. The variations lie in the substitution patterns on the acetamide nitrogen. Understanding the structure-activity relationships within this series could offer valuable insights for designing novel antibacterial agents.

3-(5-(4-chlorophenyl)-4-(2-furylmethyl)-1,2,4-triazole hybrids

Compound Description: This series of compounds was designed and synthesized as potential inhibitors of 15-lipoxygenase (15-LOX), an enzyme involved in inflammatory processes []. Compounds 7a and 7f exhibited significant 15-LOX inhibitory activity and promising blood mononuclear cell viability, highlighting their potential as anti-inflammatory agents with reduced cytotoxicity.

Relevance: These compounds, particularly 7a and 7f, bear a striking structural resemblance to N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-furylmethyl)-N~2~-(3-methylbenzyl)glycinamide, sharing the 4-chlorophenyl and 2-furylmethyl substituents. These shared structural features suggest a potential common pharmacophore and warrant further investigation into their respective biological targets and activities.

5-{1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl sulfide derivatives

Compound Description: This study focuses on synthesizing and evaluating S-substituted derivatives of the parent compound, 5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl sulfide, for their lipoxygenase inhibitory and antibacterial properties []. Compound 5e, bearing an n-pentyl group, exhibited potent lipoxygenase inhibition, even surpassing the standard drug Baicalein. Meanwhile, compound 5b, with an n-propyl substitution, displayed significant broad-spectrum antibacterial activity.

Relevance: While not directly analogous to N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-furylmethyl)-N~2~-(3-methylbenzyl)glycinamide, this series shares the common motif of a (4-chlorophenyl)sulfonyl group linked to a heterocyclic ring system. Comparing their biological profiles could contribute to understanding the impact of varying heterocyclic scaffolds on activity against lipoxygenase and bacterial targets.

N-{[4-(5,9-Diethoxy-6-oxo-6,8-dihydro-7H-pyrrolo[3,4-g]quinolin-7-yl)-3-methylbenzyl]sulfonyl}-2-(2-methoxyphenyl)acetamide

Compound Description: Identified as MF498, this compound is a highly selective E prostanoid receptor 4 (EP4) antagonist []. It effectively reduces joint inflammation in a rat model of rheumatoid arthritis (AIA) and alleviates osteoarthritis-like pain in guinea pigs, demonstrating its potential as a therapeutic agent for arthritis with a favorable safety profile.

Relevance: This compound, like the target compound N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-furylmethyl)-N~2~-(3-methylbenzyl)glycinamide, features a sulfonamide group, suggesting a potential commonality in their binding interactions with target proteins. Although their structures differ significantly, investigating the pharmacological profiles of both compounds could provide insights into the role of sulfonamide moieties in modulating diverse biological pathways, including those involved in inflammation.

S-2-((S)-3-(4-chlorophenyl)-N'-((4-chlorophenyl)sulfonyl)-4-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamido)-3-(methyl-d3)butanamide-d5

Compound Description: This compound, the octadeuterated [2H8]-JD5037, is a potent and selective peripherally acting inverse agonist of the cannabinoid CB1 receptor []. It holds therapeutic potential for treating metabolic disorders such as type 2 diabetes, obesity, and non-alcoholic steatohepatitis. Its deuterated form is particularly valuable for quantitative analysis in clinical studies.

Relevance: This compound shares the presence of a (4-chlorophenyl)sulfonyl group with N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-furylmethyl)-N~2~-(3-methylbenzyl)glycinamide. This shared structural element, along with its known interaction with the cannabinoid system, prompts further investigation into whether the target compound might also exhibit affinity or activity toward cannabinoid receptors.

N-(4-Chlorophenyl)-1-(5-{[(2-phenylethenyl)sulfonyl]methyl}-1,3,4-oxadiazol-2-yl)methanesulfonamide

Compound Description: This compound features a sulfonamide group directly attached to an oxadiazole ring, a structural motif that is commonly found in various bioactive compounds []. Understanding its physicochemical properties and potential biological activity could offer insights into designing novel therapeutic agents.

Relevance: This compound, like the target compound N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-furylmethyl)-N~2~-(3-methylbenzyl)glycinamide, possesses a (4-chlorophenyl)sulfonyl moiety. This structural similarity, even in the context of different core scaffolds, highlights the importance of this specific group in potentially influencing interactions with biological targets.

Properties

Product Name

N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-furylmethyl)-N~2~-(3-methylbenzyl)glycinamide

IUPAC Name

2-[(4-chlorophenyl)sulfonyl-[(3-methylphenyl)methyl]amino]-N-(furan-2-ylmethyl)acetamide

Molecular Formula

C21H21ClN2O4S

Molecular Weight

432.9 g/mol

InChI

InChI=1S/C21H21ClN2O4S/c1-16-4-2-5-17(12-16)14-24(15-21(25)23-13-19-6-3-11-28-19)29(26,27)20-9-7-18(22)8-10-20/h2-12H,13-15H2,1H3,(H,23,25)

InChI Key

UJTOWNNYPJVIJV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN(CC(=O)NCC2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.